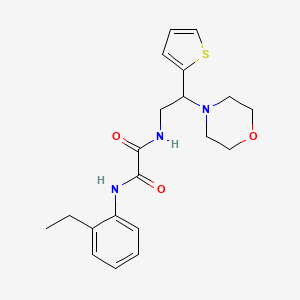

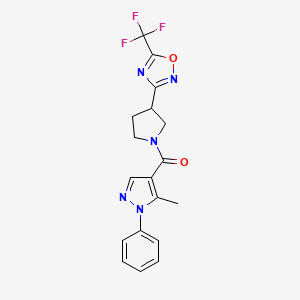

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

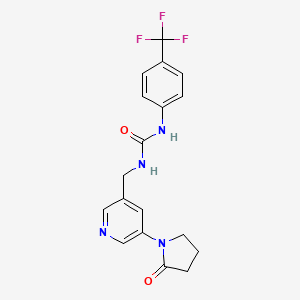

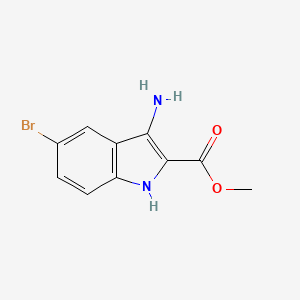

The compound "(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic components. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazole and methanone groups have been synthesized and studied for various properties and potential applications in medicine and materials science.

Synthesis Analysis

The synthesis of related compounds involves the use of polyethylene glycol-400 (PEG-400) and acetic acid as a reaction medium, which offers a greener alternative to traditional solvents. This method has been applied to synthesize (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM), which shares the pyrazole and methanone groups with the compound of interest . Another related compound, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, was synthesized as a bioisostere for an aldose reductase inhibitor, indicating the potential for such compounds in drug development .

Molecular Structure Analysis

The molecular structure of DPPPM was analyzed using density functional theory (DFT) with B3LYP hybrid functional and 6-311++G(d,p) basis set, revealing non-planar geometry and C1 point group symmetry . Such computational studies are essential for understanding the three-dimensional conformation and electronic distribution within the molecule, which are critical factors in determining its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various studies. For instance, the frontier molecular orbital analysis, molecular electrostatic potential (MESP), and global chemical reactivity parameters for DPPPM were reported, providing insights into the molecule's stability and reactivity . These parameters are crucial for predicting how the compound might interact with other molecules, which is valuable for drug design and materials science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as UV-Vis, IR, NMR, and mass spectrometry. For example, the UV-Visible absorption results for DPPPM were obtained both experimentally and theoretically, showing good agreement and indicating the influence of solvent polarity on absorption wavelengths . These properties are indicative of how the compound might behave under different conditions and can inform its potential uses.

Wissenschaftliche Forschungsanwendungen

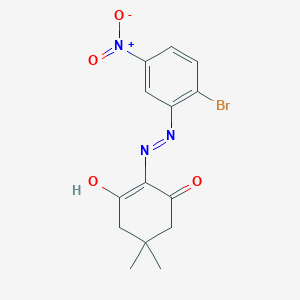

Heterocyclic Analogue Synthesis and Structural Analysis

Research has demonstrated the synthesis of isomorphous structures with similar complex heterocyclic frameworks, illustrating the chlorine-methyl (Cl-Me) exchange rule. These studies highlight the significance of extensive disorder in crystal structures, which may impact the detection of isomorphism during data-mining procedures. This indicates a potential application in the development of novel heterocyclic compounds and the exploration of their structural properties, contributing to the fields of crystallography and materials science (V. Rajni Swamy et al., 2013).

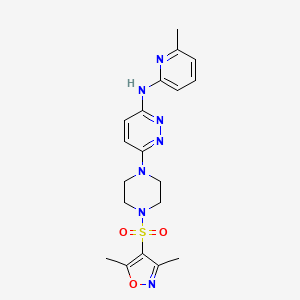

Antimicrobial Activity

The synthesis of certain pyrazoline derivatives has been explored for their antimicrobial activity. These studies involved the condensation of chalcones with isoniazid, resulting in compounds that exhibited good antimicrobial activity comparable to standard drugs. This suggests a potential application in the discovery of new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial strains (Satyender Kumar et al., 2012).

Crystal Structure Determination

The synthesis and structural determination of compounds with similar heterocyclic frameworks have been documented. The crystal structure of a specific compound was identified by X-ray diffraction, providing valuable information about its molecular configuration. This type of research is fundamental in the field of molecular design and drug development, enabling the rational design of compounds with desired biological activities (Ziqing Cao et al., 2010).

In Silico Drug-likeness and Microbial Investigation

Studies have synthesized and characterized compounds for their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. Such research underscores the importance of computational tools in predicting drug-likeness properties and the potential for discovering new antimicrobial agents, contributing to the ongoing need for effective treatments against infectious diseases (K. Pandya et al., 2019).

Microwave-Assisted Synthesis for Anti-inflammatory and Antibacterial Agents

The development of novel pyrazoline derivatives through microwave irradiation methods has been explored for their anti-inflammatory and antibacterial activities. This research highlights the efficiency of microwave-assisted synthesis in producing compounds with potential therapeutic applications, offering a more sustainable and efficient approach to drug discovery (P. Ravula et al., 2016).

Eigenschaften

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O2/c1-11-14(9-22-26(11)13-5-3-2-4-6-13)16(27)25-8-7-12(10-25)15-23-17(28-24-15)18(19,20)21/h2-6,9,12H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNMSTNDNSIMKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2531117.png)

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)